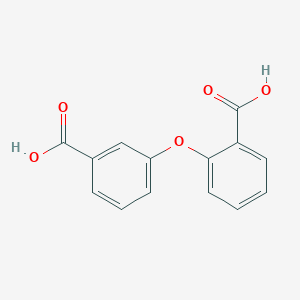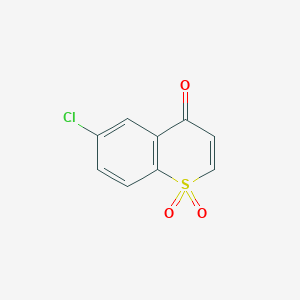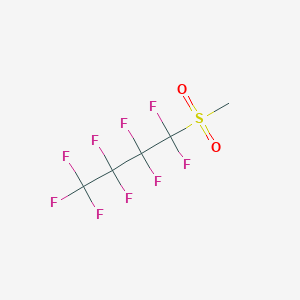
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine atoms in the compound significantly impacts its chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of trifluoroacetic acid to form 5-difluoromethylpyrazolo [1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs advanced fluorination techniques and reagents. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis process . Enzymatic synthesis methods are also being investigated for their potential to produce fluorinated compounds with high specificity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for these reactions are less commonly reported.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to receptors and its metabolic stability . The compound can interact with various enzymes and proteins, influencing biological processes such as cell proliferation and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Difluoromethylpyrazolo [1,5-a]pyrimidine: This compound shares a similar structure and fluorine substitution pattern.
7-Difluoromethylpyrazolo [1,5-a]pyrimidine: Another closely related compound with similar properties.
Uniqueness
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C5H3F3N2O2 |
|---|---|
Poids moléculaire |
180.08 g/mol |
Nom IUPAC |
1,3-difluoro-5-(fluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F3N2O2/c6-1-3-2-9(7)5(12)10(8)4(3)11/h2H,1H2 |
Clé InChI |
PUTRYCJNPVWQCG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)N(C(=O)N1F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
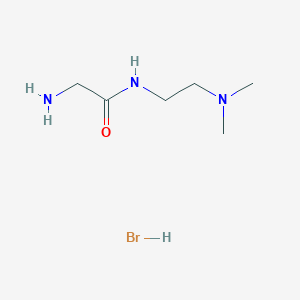
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
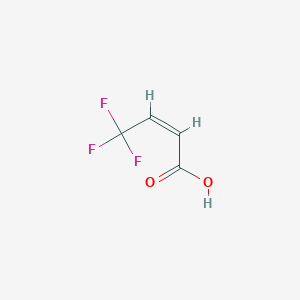
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
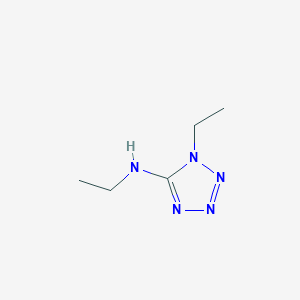
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
